molecular formula C12H16F2O2 B13082018 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol

Cat. No.: B13082018
M. Wt: 230.25 g/mol
InChI Key: OSLNLIATCPKAEP-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H16F2O2

Molecular Weight

230.25 g/mol

IUPAC Name

1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H16F2O2/c1-7(2)6-16-11-5-9(8(3)15)4-10(13)12(11)14/h4-5,7-8,15H,6H2,1-3H3

InChI Key

OSLNLIATCPKAEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C(C)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of fluorine atoms and isobutoxy group, which imparts distinct reactivity and selectivity. This makes it valuable in applications requiring specific chemical properties .

Biological Activity

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C13H14F2O2. This compound features a difluoro-substituted phenyl group and an isobutoxy functional group attached to an ethanol backbone. Its structural characteristics suggest potential biological activities that have been the subject of various studies.

Chemical Structure and Properties

The presence of the phenolic hydroxyl group (-OH) in this compound is pivotal for its biological activity. This group can participate in hydrogen bonding and influence the compound's reactivity with biological targets. The difluorination of the phenyl ring may enhance lipophilicity, potentially affecting membrane permeability and interaction with cellular targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, which can be attributed to its ability to disrupt microbial membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity : Preliminary assays indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces levels of IL-6, TNF-α, and IL-1β in cell cultures
CytotoxicityInduces cell death in specific cancer cell lines at varying concentrations

Detailed Research Findings

  • Antimicrobial Activity : In vitro studies have shown that this compound has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell wall integrity.
  • Anti-inflammatory Studies : Research involving RAW264.7 macrophage cells demonstrated that treatment with this compound led to a decrease in nitric oxide (NO) production when induced by lipopolysaccharide (LPS). This suggests a potential pathway through which the compound exerts its anti-inflammatory effects.
    • Experimental Setup : Cells were treated with various concentrations (10, 25, 50 µg/mL) of this compound alongside LPS. The levels of NO were measured using Griess reagent.
  • Cytotoxicity Assays : The cytotoxic potential was assessed using a Cell Counting Kit-8 (CCK-8) assay across different concentrations. Results indicated that higher concentrations significantly reduced cell viability in cancer cell lines compared to controls.

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